4-(4-Fluoro-3-phenoxy-benzylidene)-3-p-tolyl-4H-isoxazol-5-one
Description
Properties
Molecular Formula |
C23H16FNO3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(4Z)-4-[(4-fluoro-3-phenoxyphenyl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one |
InChI |
InChI=1S/C23H16FNO3/c1-15-7-10-17(11-8-15)22-19(23(26)28-25-22)13-16-9-12-20(24)21(14-16)27-18-5-3-2-4-6-18/h2-14H,1H3/b19-13- |
InChI Key |
LJVDBXMYIRIPSK-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC(=C(C=C3)F)OC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC(=C(C=C3)F)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Keto Esters with Hydroxylamine
A classical route to isoxazolones involves the reaction of β-keto esters with hydroxylamine hydrochloride. For 3-p-tolyl-4H-isoxazol-5-one, methyl 3-(4-methylbenzoyl)propanoate is treated with hydroxylamine in ethanol under reflux (12–24 hours), yielding the isoxazolone ring via intramolecular cyclization. The reaction proceeds through an oxime intermediate, which undergoes dehydration to form the heterocycle. Typical yields range from 60% to 75%, depending on the electron-donating effects of the p-tolyl group.
Preparation of 4-Fluoro-3-phenoxybenzaldehyde
Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 4-fluoro-3-phenoxybenzaldehyde begins with 2,4-difluoronitrobenzene. Phenol undergoes SNAr at the meta-position relative to the nitro group in DMF at 100°C, yielding 3-phenoxy-4-fluoronitrobenzene. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by diazotization and hydrolysis to produce 4-fluoro-3-phenoxybenzaldehyde. This three-step sequence achieves an overall yield of 45–50%.
Ullmann-Type Coupling
Copper(I)-mediated Ullmann coupling provides an alternative pathway. 3-Bromo-4-fluorobenzaldehyde reacts with phenol in the presence of CuI, 1,10-phenanthroline, and K₂CO₃ in DMSO (120°C, 24 hours). This method avoids nitro intermediates but requires stringent anhydrous conditions, with yields averaging 55%.
Knoevenagel Condensation for Benzylidene Formation
The final step involves condensation of 3-p-tolyl-4H-isoxazol-5-one with 4-fluoro-3-phenoxybenzaldehyde. In a representative procedure, equimolar quantities of both components are refluxed in acetic acid with ammonium acetate as a catalyst (6–8 hours). The reaction proceeds via a base-catalyzed enolate formation, followed by dehydration to afford the benzylidene product. Yields typically range from 65% to 80%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Optimization Considerations:
-
Catalyst: Piperidine or morpholine in ethanol improves regioselectivity compared to acetic acid.
-
Solvent: Polar aprotic solvents like DMF accelerate condensation but may promote side reactions.
-
Temperature: Microwave-assisted synthesis (120°C, 30 minutes) reduces reaction time without compromising yield.
Alternative Synthetic Strategies
One-Pot Tandem Synthesis
A streamlined approach combines isoxazolone formation and benzylidene installation in a single pot. Methyl 3-(4-methylbenzoyl)propanoate, hydroxylamine, and 4-fluoro-3-phenoxybenzaldehyde are reacted sequentially in ethanol with K₂CO₃. While reducing purification steps, this method suffers from lower yields (40–50%) due to competing imine byproducts.
Transition Metal-Catalyzed Direct Arylation
Recent advances utilize Pd(OAc)₂ to directly couple preformed 4H-isoxazol-5-one with 4-fluoro-3-phenoxybenzyl bromide. Conducted in DMAc with Cs₂CO₃ (100°C, 12 hours), this method bypasses aldehyde preparation but requires stoichiometric palladium, increasing costs.
Analytical Characterization and Purification
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(4-FLUORO-3-PHENOXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups under specific conditions.
Substitution: Halogenation or alkylation reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1. Anticancer Properties
Research indicates that derivatives of isoxazole compounds, including 4-(4-Fluoro-3-phenoxy-benzylidene)-3-p-tolyl-4H-isoxazol-5-one, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain isoxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle progression and the activation of apoptotic pathways .
2. Antimicrobial Activity
Compounds similar to this compound have been tested for their antimicrobial properties. Preliminary studies suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
3. Anti-inflammatory Effects
The anti-inflammatory properties of isoxazole derivatives have also been documented. These compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. This suggests a possible application in treating conditions such as arthritis and other inflammatory disorders .
Case Studies
Several case studies have highlighted the efficacy of isoxazole derivatives:
- Case Study on Anticancer Activity : In a study published in a peer-reviewed journal, a series of isoxazole derivatives were synthesized and tested against breast cancer cell lines. The results showed that one particular derivative exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- Antimicrobial Testing : Another study evaluated the antimicrobial properties of various isoxazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting strong antimicrobial potential .
Mechanism of Action
The mechanism of action of (4Z)-4-[(4-FLUORO-3-PHENOXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzylidene-substituted heterocycles, such as imidazolones, thiazolidinones, and pyrazolones, share key features with the target compound. Below is a systematic comparison:
Table 1: Comparative Properties of 4-(4-Fluoro-3-phenoxy-benzylidene)-3-p-tolyl-4H-isoxazol-5-one and Analogues
Key Observations :
The 4-fluoro-3-phenoxy-benzylidene group introduces steric bulk and electron-withdrawing effects, enhancing stability compared to non-fluorinated analogues .
Physicochemical Properties: Melting Point: The target compound’s estimated melting point (~210–215°C) aligns with benzylidene heterocycles, though fluorination may lower it slightly compared to brominated analogues (e.g., 218–220°C in ). Solubility: The phenoxy group improves solubility in chlorinated solvents (e.g., CHCl₃) relative to purely aliphatic-substituted analogues.
Synthetic Accessibility :
- The target compound’s synthesis likely requires stringent conditions (e.g., anhydrous solvents) compared to aqueous-phase reactions for naphthopyrans ( ), reflecting sensitivity of the isoxazolone ring to hydrolysis.
Biological Activity
The compound 4-(4-Fluoro-3-phenoxy-benzylidene)-3-p-tolyl-4H-isoxazol-5-one is a member of the isoxazole family, which has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the condensation of 4-fluoro-3-phenoxybenzaldehyde with a suitable isoxazole precursor. The reaction conditions often include the use of acid catalysts and can be optimized for yield and purity. The structure can be confirmed using spectroscopic methods such as NMR and mass spectrometry.
Analgesic and Anti-inflammatory Properties
Research indicates that compounds within the isoxazole class exhibit significant analgesic and anti-inflammatory activities. A comparative study highlighted that derivatives similar to this compound showed promising results in pain models such as the writhing test and hot plate test, demonstrating their potential as analgesics .
Table 1: Biological Activity of Isoxazole Derivatives
| Compound Name | Analgesic Activity (IC50) | Anti-inflammatory Activity (COX Inhibition) |
|---|---|---|
| Compound A | 0.024 μM | IC50 = 0.019 μM |
| Compound B | 0.050 μM | IC50 = 0.025 μM |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound needs to be established through experimental studies.
Anticancer Potential
The isoxazole derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds may inhibit tumor growth by targeting angiogenesis pathways. For instance, certain derivatives have been shown to suppress vascular endothelial growth factor (VEGF) expression, thereby hindering tumor progression .
Case Studies
- Case Study on Analgesic Effects : A study involving a series of isoxazole derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced analgesic effects compared to their counterparts. The study utilized both in vitro and in vivo models to assess pain relief efficacy, indicating a strong correlation between molecular structure and biological activity .
- Toxicological Assessment : Acute toxicity studies conducted according to OECD guidelines revealed low toxicity profiles for several isoxazole derivatives, supporting their safety for further pharmacological evaluation . Histopathological examinations showed no significant adverse effects on vital organs in animal models.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound against various biological targets involved in pain and inflammation. These studies suggest that the compound may effectively bind to COX enzymes, which are critical in inflammatory pathways .
Q & A
Q. Key Considerations :
- Microwave-assisted synthesis can reduce reaction times and improve yields compared to traditional thermal methods .
- Purification often requires column chromatography or recrystallization using solvents like ethanol or dichloromethane.
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the benzylidene proton (~8.5–9.0 ppm) and aromatic protons from the p-tolyl and phenoxy groups. The fluorine atom induces deshielding in adjacent protons .
- 19F NMR : Confirms the presence and position of the fluorine substituent (δ ≈ -110 to -115 ppm for para-fluorine) .
- IR Spectroscopy : Stretching vibrations for C=O (isoxazolone, ~1750 cm⁻¹) and C=N (benzylidene, ~1600 cm⁻¹) .
- X-ray Crystallography : Resolves the E-configuration of the benzylidene group and planar geometry of the isoxazolone ring. Use SHELX or OLEX2 for structure refinement .
Data Validation : Cross-check experimental results with computational simulations (e.g., DFT for IR/NMR) to resolve ambiguities .
Advanced: How can solvent effects and reaction kinetics be optimized for high-yield synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for condensation steps, while toluene or THF is preferred for coupling reactions to minimize side products .
- Kinetic Studies : Use in-situ FTIR or HPLC to monitor intermediate formation. For example, track the disappearance of the aldehyde peak (~1700 cm⁻¹) during condensation .
- Microwave Optimization : Adjust power (100–300 W) and temperature (80–120°C) to reduce reaction times from hours to minutes while maintaining yields >80% .
Q. Example Table: Solvent Effects on Condensation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| Ethanol | 24.3 | 62 |
| Toluene | 2.4 | 45 |
Advanced: What computational strategies (e.g., DFT) elucidate electronic properties and reactivity?
Methodological Answer:
- DFT Calculations :
- Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths and angles. Compare with crystallographic data to validate accuracy .
- Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. The benzylidene group often acts as an electron-deficient region .
- Molecular Electrostatic Potential (MEP) : Maps charge distribution to predict sites for electrophilic attack (e.g., the isoxazolone carbonyl oxygen) .
Case Study : A DFT study on a similar fluorophenyl-isoxazolone derivative revealed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity .
Advanced: How are crystallographic data discrepancies resolved for structurally complex derivatives?
Methodological Answer:
- Validation Tools : Use checkCIF/PLATON to identify outliers in bond angles or torsion angles. For example, mismatches in the benzylidene dihedral angle (>5°) may suggest disorder .
- Temperature-Dependent Studies : Collect data at 100–150 K to reduce thermal motion artifacts. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves precision .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-(p-tolyl) derivatives) to identify trends in packing motifs or hydrogen bonding .
Advanced: What in vitro assays are suitable for evaluating biological activity given structural complexity?
Methodological Answer:
- Target Selection : Prioritize kinases or cyclooxygenases (COX) due to the compound’s resemblance to known inhibitors with isoxazolone cores .
- Assay Design :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination.
- Cellular Uptake : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) .
- SAR Studies : Modify the p-tolyl or phenoxy groups to correlate substituent effects with activity trends .
Q. Example Table: Preliminary Bioactivity Data
| Modification Site | IC₅₀ (μM) for COX-2 |
|---|---|
| p-Tolyl (unmodified) | 12.3 |
| 4-Fluoro-phenoxy | 8.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
